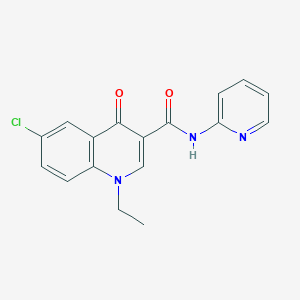
6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the quinoline family. It is also known as CEP-33779 and is primarily used in scientific research as a tool to investigate the role of the nuclear factor kappa B (NF-κB) pathway in various diseases.
Mechanism of Action
CEP-33779 inhibits the activity of the NF-κB pathway by blocking the activity of the IκB kinase (IKK) complex, which is responsible for activating NF-κB. By inhibiting the IKK complex, CEP-33779 prevents the activation of NF-κB and the subsequent expression of genes involved in inflammation, cell proliferation, and survival.
Biochemical and Physiological Effects
CEP-33779 has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in various cell and animal models. Inhibition of the NF-κB pathway by CEP-33779 has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and survival of cancer cells. Additionally, CEP-33779 has been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
Advantages and Limitations for Lab Experiments
CEP-33779 has several advantages for lab experiments. It is a specific inhibitor of the IKK complex, making it a useful tool for investigating the role of the NF-κB pathway in various diseases. Additionally, CEP-33779 has been shown to have low toxicity in animal models, making it a safe tool for use in lab experiments.
However, there are also limitations to using CEP-33779 in lab experiments. It is a synthetic compound that may not accurately reflect the complexity of the NF-κB pathway in vivo. Additionally, CEP-33779 has a short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the use of CEP-33779 in scientific research. One area of interest is the development of CEP-33779 as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, researchers may investigate the potential of CEP-33779 in combination with other drugs to enhance its effectiveness. Finally, researchers may continue to investigate the role of the NF-κB pathway in various diseases and use CEP-33779 as a tool to better understand this pathway.
Conclusion
In conclusion, CEP-33779 is a synthetic compound that is primarily used in scientific research to investigate the role of the NF-κB pathway in various diseases. It inhibits the activity of the IKK complex, which is responsible for activating NF-κB, and has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in various cell and animal models. While there are advantages and limitations to using CEP-33779 in lab experiments, it remains a useful tool for investigating the NF-κB pathway and its role in disease.
Synthesis Methods
The synthesis of CEP-33779 involves several steps, including the reaction of 2-chloronicotinic acid with ethyl 2-oxo-2-phenylethanoate to form the intermediate ethyl 2-(2-chloro-6-pyridinyl)-2-oxoacetate. This intermediate is then reacted with 2-amino-3-cyanopyridine to yield CEP-33779. The synthesis of CEP-33779 is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
CEP-33779 is primarily used in scientific research as a tool to investigate the role of the NF-κB pathway in various diseases, including cancer, inflammation, and autoimmune disorders. The NF-κB pathway is a signaling pathway that regulates the expression of genes involved in immune response, cell proliferation, and survival. Dysregulation of this pathway has been linked to a variety of diseases, making it an attractive target for drug development.
properties
IUPAC Name |
6-chloro-1-ethyl-4-oxo-N-pyridin-2-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-21-10-13(17(23)20-15-5-3-4-8-19-15)16(22)12-9-11(18)6-7-14(12)21/h3-10H,2H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAWPLXEOKHIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2724956.png)

![6-ethyl-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2724959.png)
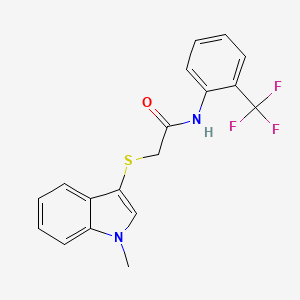
![3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2724962.png)
![Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2724966.png)
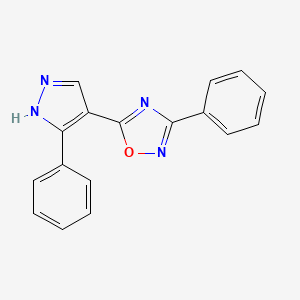
![[(2,3-dihydro-1H-inden-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2724968.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2724969.png)
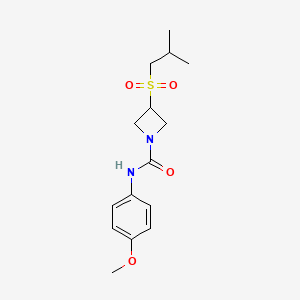
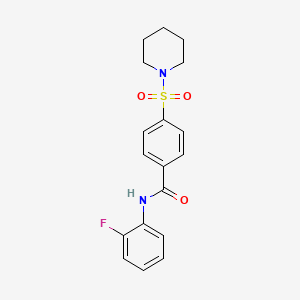
![5-ethyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2724972.png)
![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2724975.png)